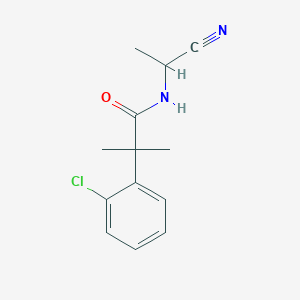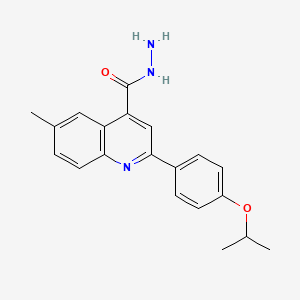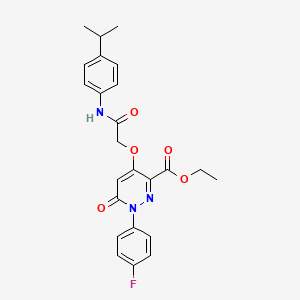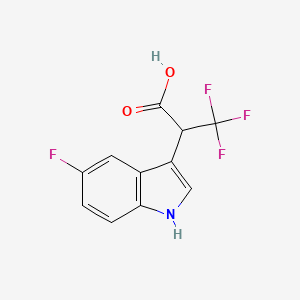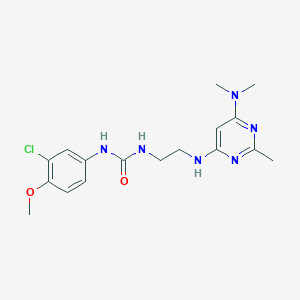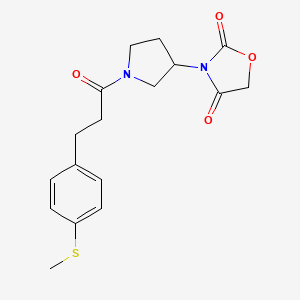
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, an oxazolidine-2,4-dione group, and a phenyl group with a methylthio substituent .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and rings. The pyrrolidine ring and the oxazolidine-2,4-dione group, in particular, are likely to contribute significantly to the three-dimensional structure of the molecule .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the methylthio group might be susceptible to oxidation, and the carbonyl groups in the oxazolidine-2,4-dione might undergo nucleophilic addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar groups like carbonyl groups could make it more soluble in polar solvents .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A study by Prakash et al. (2010) involved the synthesis of new compounds related to oxazolidine-2,4-diones, demonstrating significant antimicrobial activities. This research highlights the chemical's potential in developing antimicrobial agents, showing effectiveness against bacteria like Staphylococcus aureus and Bacillus subtilis, as well as fungi like Aspergillus flavus. The results are compared to commercially available antibiotics, indicating its relevance in medicinal chemistry and drug design for treating infectious diseases (Prakash, Aneja, Arora, Sharma, & Aneja, 2010).
Asymmetric Synthesis and Catalysis
Research on asymmetric synthesis, as detailed by Yang et al. (2015), shows the chemical's application in creating spirocyclic pyrrolidine-thia(oxa)zolidinediones with high diastereo- and enantioselectivity. This application is crucial for producing compounds with specific configurations, essential in pharmaceuticals where the activity can significantly differ between enantiomers. The methodology offers a pathway for synthesizing structurally novel compounds with potential therapeutic applications (Yang, Tang, He, Li, Yu, & Deng, 2015).
Synthetic Applications in Heterocyclic Chemistry
Marshalkin et al. (1985) explored the synthesis of oxazolidine-2,4-diones derivatives through reactions with aryl isocyanates. This research sheds light on the chemical's versatility in creating a variety of heterocyclic compounds, potentially useful in developing drugs with heterocyclic cores, which are common in pharmaceuticals due to their diverse biological activities (Marshalkin, Smirnova, Chimishkyan, & Orlov, 1985).
Applications in Sensor Technology
Cordaro et al. (2011) investigated a compound with a U-shaped configuration for its ability to bind metal cations, suggesting its potential as an ionophore for sensor applications. This study emphasizes the chemical's role in developing sensor technology, particularly for detecting and measuring metal ions, which has significant implications in environmental monitoring, food safety, and clinical diagnostics (Cordaro, Grassi, Rescifina, Chiacchio, Risitano, & Scala, 2011).
Orientations Futures
Mécanisme D'action
Target of action
The compound “3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . The targets of these compounds can vary widely depending on the specific functional groups and substituents present in the molecule.
Mode of action
The mode of action of “3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” would depend on its specific target. Generally, compounds with a pyrrolidine ring can interact with their targets through a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical pathways
The affected pathways would depend on the specific target of “3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione”. Pyrrolidine derivatives have been found to interact with a wide range of biochemical pathways .
Pharmacokinetics
The ADME properties of “3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” would be influenced by its chemical structure. The presence of the pyrrolidine ring could potentially enhance its bioavailability due to the increased three-dimensional coverage of the molecule .
Propriétés
IUPAC Name |
3-[1-[3-(4-methylsulfanylphenyl)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-24-14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-23-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHNSQYUYVWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2584025.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2584029.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2584030.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2584032.png)
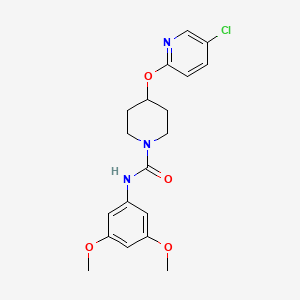
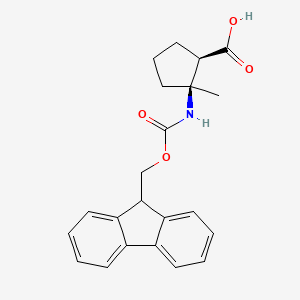
![N-(2,4-dimethoxyphenyl)-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2584036.png)
